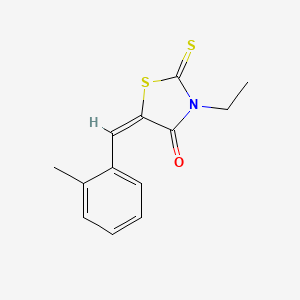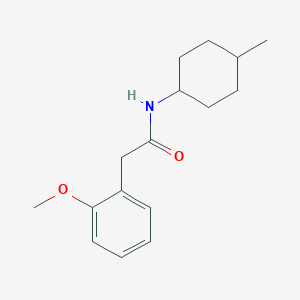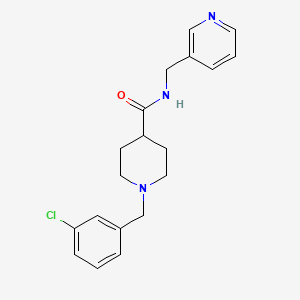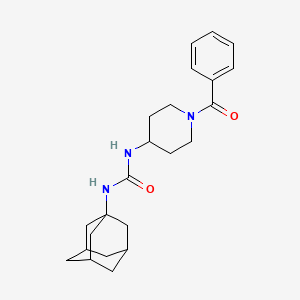![molecular formula C13H15N3O2S B5030629 N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide](/img/structure/B5030629.png)
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MOT or MOT-AC.
Mecanismo De Acción
The mechanism of action of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in various cellular processes. It also induces apoptosis and inhibits cell proliferation.
Biochemical and Physiological Effects:
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide has several biochemical and physiological effects. It has been shown to:
1. Inhibit the activity of enzymes involved in cancer cell growth and proliferation.
2. Protect neurons from oxidative stress and cell death.
3. Inhibit the growth of bacteria and viruses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide in lab experiments include its potential applications in various research areas, its ability to inhibit the growth of cancer cells, and its neuroprotective and anti-microbial properties. The limitations of using this compound in lab experiments include its unknown mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide. Some of the most significant directions include:
1. Elucidating the mechanism of action of this compound.
2. Investigating the potential side effects of this compound.
3. Developing new derivatives of this compound with improved properties.
4. Conducting clinical trials to investigate the potential use of this compound in cancer treatment.
5. Investigating the potential use of this compound in the treatment of other diseases, such as Alzheimer's and Parkinson's disease.
In conclusion, N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide is a chemical compound with potential applications in various scientific research areas. Its anti-cancer, neuroprotective, and anti-microbial properties make it a promising compound for future research. However, further studies are needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis method of N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide involves several steps. The starting material is 2-amino-5-methyl-1,3,4-oxadiazole, which is reacted with formaldehyde and hydrogen chloride to form 2-chloromethyl-5-methyl-1,3,4-oxadiazole. This compound is then reacted with 4-(methylthio)benzylamine to form N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide.
Aplicaciones Científicas De Investigación
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide has potential applications in various scientific research areas. Some of the most significant applications include:
1. Cancer Research: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide has been shown to have anti-cancer properties. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Neurological Disorders: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide has been shown to have neuroprotective properties. It protects neurons from oxidative stress and cell death.
3. Infectious Diseases: N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-[4-(methylthio)phenyl]acetamide has been shown to have anti-microbial properties. It inhibits the growth of bacteria and viruses.
Propiedades
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-(4-methylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9-15-16-13(18-9)8-14-12(17)7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWMFBLJKUTZHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-(4-cyclohexyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-methylpyrimidine trifluoroacetate](/img/structure/B5030553.png)



![2-[4-(4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5030566.png)

![5-{[(2-furylmethyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5030584.png)
![4-methyl-N-{3-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B5030587.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-1-cyclohexene-1-carboxamide](/img/structure/B5030597.png)

![4-tert-butyl-N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5030623.png)
![4'-{[(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)imino]methyl}-4-biphenylyl acetate](/img/structure/B5030631.png)

![methyl 4-{[2-(acetylimino)-4-oxo-1,3-thiazolidin-5-ylidene]methyl}benzoate](/img/structure/B5030646.png)